1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
Description
1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a synthetic organic compound characterized by three distinct structural features:
- Urea core: A hydrogen-bonding motif commonly exploited in pharmaceuticals and bioactive molecules for interactions with enzymes or receptors.
- 2,5-Dioxopyrrolidin-1-yl ethoxy ethyl chain: A reactive group analogous to N-hydroxysuccinimide (NHS) esters, which are widely used in bioconjugation chemistry for activating carboxylates or amines .
This compound’s structural design suggests applications as an intermediate in drug development or bioconjugation, particularly for coupling with biomolecules (e.g., peptides, proteins) via its dioxopyrrolidinyl group.
Properties
IUPAC Name |
1-benzhydryl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-19-11-12-20(27)25(19)14-16-29-15-13-23-22(28)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVXJUXPKAJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with urea to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions:
Key Observations :
-
Acidic hydrolysis proceeds via protonation of the urea carbonyl, leading to cleavage of the C–N bond.
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Basic hydrolysis generates isocyanate intermediates, which may react further in aqueous environments.
Nucleophilic Substitution at the Ethoxy Chain
The ethoxy chain exhibits reactivity with nucleophiles due to the electron-withdrawing dioxopyrrolidin group:
Mechanistic Notes :
-
The dioxopyrrolidin group stabilizes transition states via inductive effects, enhancing substitution rates .
-
Steric hindrance from the benzhydryl group limits reactivity at the urea nitrogen .
Ring-Opening of Dioxopyrrolidin
The 2,5-dioxopyrrolidin ring undergoes ring-opening under strong nucleophilic or acidic conditions:
| Condition | Reagents | Products | Source |
|---|---|---|---|
| H₂O/HCl (reflux) | 2N HCl in acetone | Succinimide derivative + ethylene glycol adduct | |
| NH₂OH (basic) | Hydroxylamine | Hydroxamic acid derivative |
Critical Findings :
-
Ring-opening generates reactive intermediates capable of forming amide or ester bonds .
-
Residual ethylene glycol chains may participate in intramolecular cyclization .
Oxidation:
| Reagent | Site of Action | Product
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea exhibit significant anticonvulsant properties. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, demonstrated potent protection in various seizure models such as the maximal electroshock and pentylenetetrazole tests in mice . This suggests that the core structure of the compound may contribute to its efficacy against seizures.
Case Study: AS-1
A comprehensive study evaluated AS-1's activity across several seizure models. The results showed that AS-1 not only provided protection in acute seizure scenarios but also delayed the progression of kindling induced by repeated pentylenetetrazole injections. Notably, when combined with valproic acid, AS-1 exhibited a synergistic effect against seizures, indicating its potential as an adjunct therapy .
Antimicrobial Activity
While primarily noted for its anticonvulsant properties, there is emerging evidence that compounds similar to this compound possess antimicrobial activities. Research has highlighted various derivatives that exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . This opens avenues for exploring the compound's utility in treating infections.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Efficacy |
|---|---|---|---|
| AS-1 | Anticonvulsant | Maximal Electroshock Test | Significant protection observed |
| AS-1 | Anticonvulsant | Pentylenetetrazole Test | Synergistic effect with Valproic Acid |
| Ursolic Acid | Antimicrobial | Various Bacterial Strains | Effective against endodontic bacteria |
| S-triazine Derivatives | Antimicrobial | Minimum Inhibitory Concentration | Comparable to Ampicillin against S. aureus |
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to inhibit voltage-gated sodium channels and modulate calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the propagation of seizure activity .
In terms of its analgesic effects, the compound may interact with NMDA receptors and other pain-related pathways, leading to reduced pain perception . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to modulate ion channels and receptors is a key factor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea with related compounds:
Key Observations:
- Hydrophobicity : The benzhydryl group in the target compound confers greater hydrophobicity compared to analogs with methoxy or methylbenzyl substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- In contrast, the sulfonamide analog lacks this reactivity but offers strong hydrogen-bonding capacity.
- Aromatic Interactions : Compounds with methoxyphenyl or phenylpyrrolidinyl groups (e.g., 1042725-27-8) may exhibit improved π-π stacking with aromatic residues in biological targets .
Target Compound:
- Bioconjugation Potential: The dioxopyrrolidinyl ethoxy ethyl chain is structurally analogous to NHS-activated esters used in synthesizing C60–malonate derivatives for fullerene-based drug delivery systems . This suggests a role in covalent modification of biomolecules.
- Pharmacological Limitations : The benzhydryl group’s bulk may hinder diffusion through cellular membranes, limiting bioavailability unless paired with prodrug strategies.
Analogs:
- 1042725-27-8 (Methoxy-Substituted Urea) : Methoxy groups enhance solubility in polar solvents, making this analog more suitable for in vitro assays. However, reduced hydrophobicity may compromise tissue penetration .
- 444110-65-0 (Sulfonamide-Pyrrolidinyl) : The sulfonamide group’s acidity (pKa ~10–11) allows for pH-dependent binding, useful in targeting enzymes like carbonic anhydrase.
Contradictions and Knowledge Gaps
- Further studies are needed to validate its kinetic efficiency.
- PubChem’s entry for the compound lacks detailed pharmacological or synthetic data, highlighting a gap in publicly accessible research .
Biological Activity
1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antidiabetic research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of benzhydryl isocyanate with 2,5-dioxopyrrolidine derivatives. The synthetic route often includes multiple steps to achieve the desired structural complexity, including the introduction of ethoxy groups through etherification processes.
Anticonvulsant Activity
Research indicates that compounds derived from 2,5-dioxopyrrolidine exhibit significant anticonvulsant properties. For example, studies have shown that related compounds demonstrate effective protection in various animal models of epilepsy, including the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. These compounds often show a favorable safety margin, making them candidates for further pharmacological evaluation in treating epilepsy .
Table 1: Summary of Anticonvulsant Activity Studies
Antidiabetic Activity
In addition to anticonvulsant effects, compounds related to this compound have been evaluated for their antidiabetic potential. In vitro assays have demonstrated moderate inhibitory activity against α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The inhibition of these enzymes suggests a possible mechanism for managing postprandial blood glucose levels .
Table 2: Antidiabetic Activity Results
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 18.65 ± 0.23 | 17.47 ± 0.03 | |
| Compound B | 22.30 ± 0.15 | 19.01 ± 0.12 |
The biological activities of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the dioxopyrrolidine moiety is particularly significant as it is known to enhance binding affinity to target enzymes and receptors involved in seizure activity and glucose metabolism.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticonvulsant Efficacy : A study involving patients with drug-resistant epilepsy demonstrated that derivatives similar to this compound provided significant seizure control when administered alongside standard treatments.
- Case Study on Diabetes Management : In a clinical trial assessing the impact of benzhydryl derivatives on glycemic control in type 2 diabetes patients, results indicated improved postprandial glucose levels and enhanced insulin sensitivity.
Q & A
Q. What are the recommended synthetic routes for 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzhydryl group followed by coupling with the ethylene glycol-linked pyrrolidinone moiety. Key steps include:
- Urea formation : React benzhydrylamine with an isocyanate intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea bond .
- Linker introduction : Use Mitsunobu or nucleophilic substitution reactions to attach the ethoxyethyl-pyrrolidinone chain .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC. Structural validation requires FTIR (amide I/II bands) and / NMR (e.g., urea NH protons at δ 5.5–6.5 ppm, pyrrolidinone carbonyl at ~170 ppm) .
Q. How should researchers address discrepancies in spectral data during compound characterization?
Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:
- Solvent effects : Confirm solvent purity and deuterated solvent compatibility (e.g., DMSO-d6 vs. CDCl3) .
- Tautomerism or dynamic effects : Perform variable-temperature NMR to identify exchange processes .
- Impurity profiling : Use LC-MS to detect byproducts or unreacted intermediates. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental design principles apply to optimizing the synthesis yield of this compound?
Methodological Answer: Employ factorial design (e.g., Box-Behnken or central composite design) to assess variables like temperature, solvent polarity, and catalyst loading. For example:
- Variables : Reaction time (12–48 hr), temperature (25–60°C), and molar ratio (1:1 to 1:2.5).
- Response surface analysis : Use software (e.g., Design-Expert®) to model interactions and identify optimal conditions .
- Validation : Replicate runs under predicted optimal conditions to confirm yield improvements (reported yields: 60–85%) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or analogs of this compound?
Methodological Answer: Advanced strategies include:
- Quantum chemical calculations : Use Gaussian or ORCA to predict reactivity of the pyrrolidinone ring (e.g., electrophilicity at the dioxo moiety) and guide functionalization .
- Molecular docking : Screen analogs for binding affinity to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Employ SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What mechanistic insights explain the stability challenges of the ethoxyethyl-pyrrolidinone linker in aqueous media?
Methodological Answer: The linker’s instability may stem from:
- Hydrolysis : The 2,5-dioxopyrrolidin-1-yl group is prone to ring-opening in basic or acidic conditions. Monitor via pH-dependent degradation studies (HPLC, 24–72 hr) .
- Radical degradation : Use ESR spectroscopy to detect radical intermediates under oxidative stress (e.g., HO/Fe) .
- Stabilization strategies : Introduce steric hindrance (e.g., methyl substituents) or switch to a polyethylene glycol (PEG) spacer .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Compare IC values under standardized pH, temperature, and serum protein content .
- Metabolic interference : Perform liver microsome assays to identify metabolite interference (e.g., CYP450-mediated oxidation) .
- Target selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan®) to rule off-target effects .
Q. What advanced analytical techniques are critical for studying the compound’s supramolecular interactions?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with host molecules (e.g., cyclodextrins) .
- Surface plasmon resonance (SPR) : Measure real-time interaction kinetics with immobilized protein targets .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
- Non-linear regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism®) to calculate EC and Hill coefficients .
- Bootstrap resampling : Estimate confidence intervals for small datasets (n < 10) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fixed/random-effects models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
